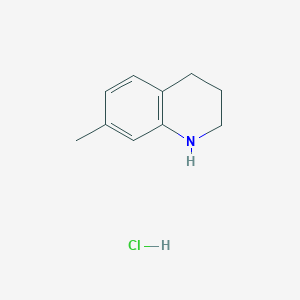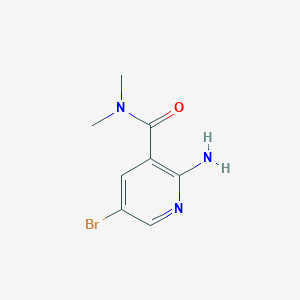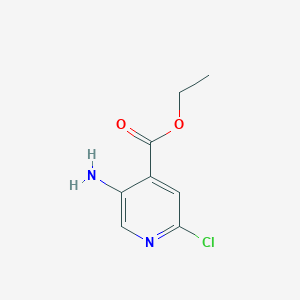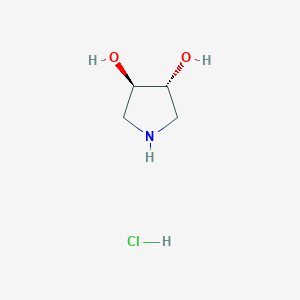![molecular formula C11H14INO B1398940 2-[(4-Iodophenoxy)methyl]pyrrolidine CAS No. 1247666-73-4](/img/structure/B1398940.png)
2-[(4-Iodophenoxy)methyl]pyrrolidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolidine compounds involves ring construction from different cyclic or acyclic precursors . The reaction conditions are reported in the literature . For example, “2-[(4-Iodophenoxy)methyl]pyrrolidine” is synthesized through the reaction of 4-iodophenol with pyrrolidine.Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemistry of nitrogen-containing heterocyclic compound pyrrole and pyrrolidine has been a versatile field of study for a long time for its diverse biological and medicinal importance . Many medicinal drugs are derived from either pyrrole, pyrrolidine, or by its fused analogs .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(4-Iodophenoxy)methyl]pyrrolidine” can be found in databases like PubChem . These databases provide information on structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, and more .Wissenschaftliche Forschungsanwendungen
Pyrrolidine Derivatives in Medicine and Industry
Pyrrolidines, including compounds like 2-[(4-Iodophenoxy)methyl]pyrrolidine, are notable for their wide range of biological effects. Many pyrrolidines have found applications in medicine, while others are used in industries such as dye and agrochemical manufacturing. The study of pyrrolidines' chemistry is therefore significant for both scientific and practical reasons. For instance, pyrrolidines have been synthesized through [3+2] cycloaddition reactions, showing their versatile nature in chemical synthesis (Żmigrodzka et al., 2022).
Synthesis and Biological Activity
Pyrrolidine derivatives have been isolated from natural sources and synthesized, exhibiting significant biological activities. For example, compounds derived from pyrrolidine have shown anti-juvenile-hormone activity and insecticidal properties. These findings highlight the potential of pyrrolidine derivatives in developing new biological agents (Cantín et al., 1999).
Structural and Spectroscopic Analysis
The structural analysis of pyrrolidine-based compounds, such as alkylaminophenol derivatives, has been conducted using various spectroscopic methods. These studies provide insights into the molecular properties of these compounds, which are essential for understanding their biological and chemical behavior (Ulaş, 2021).
Anticancer Activities
Pyrrolidine derivatives have been synthesized and evaluated for their anticancer activities. The synthesis of these compounds involves a domino reaction catalyzed by elemental iodine, leading to derivatives with potential anticancer properties. Such research paves the way for the development of new therapeutic agents (Ramachandran et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, the future directions in the study of “2-[(4-Iodophenoxy)methyl]pyrrolidine” and similar compounds may involve further exploration of their potential as drug candidates.
Eigenschaften
IUPAC Name |
2-[(4-iodophenoxy)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10/h3-6,10,13H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJSRLBAIYUZDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Iodophenoxy)methyl]pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1398857.png)

![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone](/img/structure/B1398860.png)
![6-Bromo-4-chloro-7-(phenylsulfonyl)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B1398861.png)

![1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B1398864.png)







